molecular formula C5H12ClNO2 B2712306 [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride CAS No. 1609395-41-6

[trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride

Cat. No.: B2712306
CAS No.: 1609395-41-6
M. Wt: 153.61
InChI Key: KDANNXAXAYGSFR-FHAQVOQBSA-N
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Description

[trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride is a substituted tetrahydrofuran derivative featuring a methoxy group at the 4-position and an amine group at the 3-position of the furan ring. The compound’s trans stereochemistry ensures distinct spatial orientation, which is critical for its physicochemical properties and biological interactions. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 173.62 g/mol. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(3S,4R)-4-methoxyoxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANNXAXAYGSFR-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with methoxy and amine groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as distillation, crystallization, and purification to achieve the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Methoxytetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Trans-4-Methoxytetrahydrofuran-3-amine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the development of new chemical compounds.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride with structurally related compounds, focusing on substituents, molecular properties, and functional implications.

Table 1: Comparative Analysis of Tetrahydrofuran-Derived Amine Hydrochlorides

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) logP<sup>a</sup> Salt Form Stereochemistry Key Features
[trans-4-methoxytetrahydro-3-furanyl]amine HCl C₆H₁₂ClNO₂ 4-methoxy 173.62 ~0.5<sup>b</sup> HCl Trans Enhanced polarity due to methoxy
Trans-3-furanamine, tetrahydro-4-methyl HCl C₅H₁₁NO·HCl 4-methyl 149.61 ~1.2 HCl Racemic Higher lipophilicity
[trans-4-(4-methylpiperazinyl)tetrahydro-3-furanyl]amine triHCl C₉H₁₉N₃O·3HCl 4-(4-methylpiperazinyl) 295 -1.36 3HCl Racemic Increased solubility, CNS target
[4-(Tetrahydro-2-furanyl)butyl]amine HCl C₈H₁₆ClNO Butyl chain 177.67 ~1.8 HCl Not specified Extended alkyl chain for lipophilicity
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine HCl C₁₄H₁₈ClNO Phenyl, propenyl 251.75 ~2.5 HCl Not specified Aromatic binding motifs

<sup>a</sup>logP estimated via computational tools (e.g., ChemDraw).
<sup>b</sup>Estimated based on methoxy group’s polarity.

Key Findings

Substituent Effects: Methoxy vs. Methyl: The methoxy group in the target compound increases polarity compared to the methyl analog (logP ~0.5 vs. Piperazinyl Substitution: The piperazinyl derivative (3HCl salt) has significantly lower logP (-1.36) due to its trihydrochloride form and bulky substituent, favoring CNS applications where solubility is critical .

Salt Form and Solubility: Mono-HCl salts (e.g., target compound) balance solubility and lipophilicity, whereas tri-HCl salts (e.g., piperazinyl analog) prioritize solubility for injectable formulations.

Stereochemical Influence :

  • The trans configuration in the target compound may confer better receptor-binding specificity compared to racemic mixtures (e.g., methyl-substituted analog in ).

Structural Modifications :

  • Alkyl Chain Extension : The butyl-substituted analog exhibits higher logP (~1.8), favoring lipid-rich environments but limiting solubility.
  • Aromatic Additions : The phenyl-propenyl analog shows elevated logP (~2.5), suggesting utility in hydrophobic binding pockets (e.g., opioid receptors).

Biological Activity

[trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This compound is a derivative of tetrahydrofuran, featuring a methoxy group and an amine group, which contribute to its unique properties and applications in medicinal chemistry.

The compound has the molecular formula C5H12ClNO2C_5H_{12}ClNO_2 and is characterized by its ability to interact with various biological targets. Its structure allows it to undergo several chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has been implicated in the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .
  • Neuroprotective Properties : Some studies have suggested that this compound may offer protective effects against neurodegenerative diseases by influencing cellular signaling pathways associated with neuronal health .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives of tetrahydrofuran compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotection in vitro : Cultured neuronal cells treated with the compound demonstrated reduced apoptosis under oxidative stress conditions, indicating possible neuroprotective effects.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals notable differences in biological activity:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundModerateHighYes
cis-4-Methoxytetrahydrofuran-3-amine hydrochlorideLowModerateNo
Tetrahydrofuran-3-amineLowLowNo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for [trans-4-methoxytetrahydro-3-furanyl]amine hydrochloride?

  • Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with functionalized tetrahydrofuran precursors. Key steps include introducing the methoxy group at the 4-position and subsequent amine functionalization. Critical parameters are:

  • Temperature : Maintained between 0–5°C during amine hydrochloride salt formation to prevent decomposition .
  • pH : Controlled acidic conditions (pH 2–3) for protonation of the amine group .
  • Purification : Use of recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .
    • Analytical Validation : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH2Cl2/MeOH) and confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.3 ppm, amine protons at δ 1.8–2.1 ppm) .

Q. How can researchers ensure the stereochemical integrity of the trans-configuration during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) to enforce trans-selectivity during ring-opening of tetrahydrofuran precursors .
  • X-ray Crystallography : Confirm stereochemistry post-synthesis by analyzing crystal structures (e.g., dihedral angles between methoxy and amine groups) .
  • Comparative NMR : Compare coupling constants (J-values) of vicinal protons with literature data for trans-isomers .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Stability Data :

  • Storage : -20°C in airtight, light-protected containers under inert gas (argon). Aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C .
  • Decomposition Risks : Degrades above 40°C or in basic conditions (pH >8), forming methoxy-furan byproducts .

Advanced Research Questions

Q. How does the trans-configuration influence biological activity compared to cis-analogs?

  • Methodological Answer :

  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of trans vs. cis isomers to target enzymes (e.g., kinases or GPCRs). Trans-configuration often shows higher steric compatibility with hydrophobic binding pockets .
  • In Vitro Assays : Test isomers in parallel using enzymatic inhibition assays (e.g., IC50 comparisons). For example, trans-isomers of similar tetrahydrofuran derivatives exhibit 3–5-fold higher potency .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Resolution Framework :

Assay Standardization : Compare protocols for variables like cell line (HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1% recommended) .

Metabolic Stability : Use liver microsome assays to identify if discrepancies arise from differential metabolic degradation (e.g., CYP450-mediated oxidation of the methoxy group) .

Orthogonal Validation : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and transcriptomics to assess downstream pathway activation .

Q. How can computational methods optimize reaction pathways for scaled-up synthesis?

  • Advanced Workflow :

  • Quantum Chemical Modeling : Use Gaussian or ORCA to calculate transition-state energies and identify rate-limiting steps (e.g., amine protonation or ring closure) .
  • Continuous Flow Reactors : Implement flow chemistry (residence time: 10–15 min, 25°C) to improve yield reproducibility and reduce byproducts (e.g., overpressure-triggered side reactions) .

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